Mallotus B

Description

Overview of Phloroglucinol (B13840) Derivatives in Medicinal Chemistry

Phloroglucinol (PG) and its derivatives are natural products predominantly found in plants, but also in algae and microorganisms. acs.org These polyphenolic compounds are characterized by an aromatic phenyl ring bearing three hydroxyl groups (1,3,5-trihydroxybenzene). nih.govtandfonline.com The interest in phloroglucinol derivatives in medicinal chemistry has expanded significantly due to their wide array of reported biological roles. acs.org

They are recognized for exhibiting diverse pharmacological activities, including antimicrobial (antibacterial, antifungal, antiviral), acs.org anticancer, nih.govtandfonline.comresearchgate.net anti-allergic, anti-inflammatory, nih.govtandfonline.com and antioxidant properties. nih.govtandfonline.comjst.go.jp Phloroglucinol compounds have been investigated for their antiproliferative effects on various cancer cell lines and their ability to induce apoptosis. researchgate.net Furthermore, phloroglucinol itself has demonstrated protective activity against oxidative stress. tandfonline.com The continuous discovery of new phloroglucinol derivatives from natural sources underscores their importance as a resource for early drug discovery and development. tandfonline.com

Biogeographical Context of Mallotus Species as Sources of Bioactive Compounds

The genus Mallotus, belonging to the Euphorbiaceae family, comprises a large group of trees and shrubs primarily distributed across tropical and subtropical regions. researchgate.netucl.ac.beresearchgate.net Their geographical spread covers Asia, Australia, and the Pacific, with a smaller presence in tropical Africa and Madagascar. researchgate.netresearchgate.net Historical evidence, including early Eocene fossils, suggests a Gondwanan origin for the Macaranga-Mallotus clade, indicating a divergence at least 52 million years ago and making an Asian origin less likely. conicet.gov.ar

Various Mallotus species have been traditionally utilized in medicine across different cultures. For instance, in Vietnam and other Southeast Asian countries, some Mallotus species are employed to treat ailments such as gastrointestinal disorders, dysentery, hepatic diseases, cutaneous conditions, fever, and malaria. ucl.ac.be In India, Mallotus philippinensis is used in formulations for managing skin disorders. mdpi.com Phytochemical investigations of the Mallotus genus have revealed a rich diversity of secondary metabolites, including a substantial number of phloroglucinols, alongside coumarins, benzopyrans, chalcones, steroids, gallic acid, and bergenin (B1666849) derivatives. researchgate.net To date, over 325 compounds have been reported from Mallotus species. researchgate.net Specific species like Mallotus oppositifolius, the source of Mallotus B, are found in regions such as Africa and Madagascar. wikipedia.org

Historical Perspectives on the Discovery and Initial Characterization of this compound

This compound, specifically named Mallotojaponin (B1202195) B, was identified and isolated in 2013. wikipedia.org The compound was discovered during a bioassay-guided fractionation of an ethanol (B145695) extract derived from the leaves and inflorescence of Mallotus oppositifolius. wikipedia.org The plant material used for this discovery was collected in Madagascar. wikipedia.org

Mallotojaponin B was isolated as a novel dimeric phloroglucinol, alongside a related compound, mallotojaponin C, and mallotophenone. wikipedia.org The structural elucidation of these compounds, including this compound, was achieved through comprehensive spectral analysis, employing techniques such as mass spectrometry (MS), 1D and 2D-Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgresearchgate.net Initial characterization of this compound revealed its significant biological activities, specifically demonstrating antiproliferative and antiplasmodial properties. wikipedia.org

Key Properties of this compound (Mallotojaponin B)

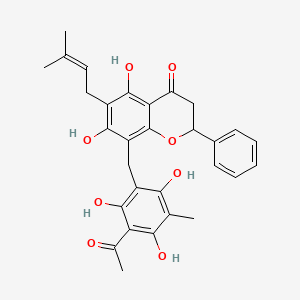

| Property | Value |

| Chemical Formula | C₂₅H₃₀O₈ |

| Molar Mass | 458.50 g/mol |

| Compound Type | Dimeric Phloroglucinol |

| Source Plant | Mallotus oppositifolius |

| Key Activities | Antiproliferative, Antiplasmodial |

| PubChem CID | 71657974 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H30O8 |

|---|---|

Molecular Weight |

518.6 g/mol |

IUPAC Name |

8-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C30H30O8/c1-14(2)10-11-18-27(35)20(12-19-25(33)15(3)26(34)23(16(4)31)29(19)37)30-24(28(18)36)21(32)13-22(38-30)17-8-6-5-7-9-17/h5-10,22,33-37H,11-13H2,1-4H3 |

InChI Key |

NMVQTCAUGXWCNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C3C(=C(C(=C2O)CC=C(C)C)O)C(=O)CC(O3)C4=CC=CC=C4)O |

Synonyms |

mallotus B |

Origin of Product |

United States |

Isolation, Characterization, and Structural Elucidation of Mallotus B

Natural Occurrence and Botanical Sources of Mallotus B

This compound, like many other natural products, is found within particular plant species, predominantly those belonging to the Mallotus genus. Its presence contributes to the diverse phytochemical profile of these plants.

Primary Source: Mallotus philippensis

The primary botanical source identified for this compound is Mallotus philippensis (Lam.) Müll. Arg., commonly known as the Kamala tree. This compound is among a group of compounds referred to as "mallotophilippens" (A, B, C, D, and E) that have been identified in the acetone (B3395972) extract of the fruits of Mallotus philippensis. nih.gov The compound has also been referenced in the context of semisynthesis from rottlerin (B1679580), a key bioactive phytoconstituent found in the pericarp of Mallotus philippensis. nih.gov this compound is categorized as a phloroglucinol (B13840) derivative.

Identification of Related Compounds from Other Mallotus Species

Beyond Mallotus philippensis, various other Mallotus species yield structurally related compounds, highlighting the chemical diversity within the genus. These compounds often share similar biosynthetic pathways or structural motifs with this compound.

Malloapelta B from Mallotus apelta : Malloapelta B is a chromene derivative isolated from the leaves of Mallotus apelta (Lour.) Müll. Arg. It is identified as 1-(5,7-dimethoxy-2,2-dimethyl-2H-chromen-8-yl)-but-2-en-1-one.

Mallotojaponin (B1202195) B from Mallotus oppositifolius : Mallotojaponin B is a dimeric phloroglucinol derivative found in the leaves and inflorescence of Mallotus oppositifolius (Geisler) Müll. Arg., collected in regions such as Madagascar.

Mallotoate B from Mallotus philippensis : Mallotoate B is a chalcone (B49325) derivative isolated from the ethyl acetate (B1210297) fraction of methanolic extracts of Mallotus philippensis. nih.gov

Table 1: Related Compounds and Their Botanical Sources

| Compound Name | Botanical Source | Chemical Class |

| This compound | Mallotus philippensis | Phloroglucinol derivative |

| Malloapelta B | Mallotus apelta | Chromene derivative |

| Mallotojaponin B | Mallotus oppositifolius | Dimeric phloroglucinol |

| Mallotoate B | Mallotus philippensis | Chalcone derivative |

Extraction and Isolation Methodologies for this compound

The isolation of natural compounds like this compound typically involves a series of steps, beginning with the extraction of plant material using suitable solvents, followed by purification through various chromatographic techniques.

Solvent-Based Extraction Techniques

The initial step in isolating this compound and related compounds from Mallotus species involves solvent-based extraction. The choice of solvent is crucial and depends on the polarity of the target compounds.

Methanolic Extracts : Methanol (B129727) is a widely used solvent for extracting phytochemicals from Mallotus philippensis fruits, leaves, and bark. Cold maceration is a common technique, where pulverized plant material is soaked in methanol at room temperature.

Ethyl Acetate Extracts : Ethyl acetate is frequently employed, often as a fractionating solvent following initial extraction with a more polar solvent like methanol or ethanol (B145695). For instance, Mallotoate B has been isolated from the ethyl acetate fraction of methanolic extracts of Mallotus philippensis. nih.gov Similarly, ethyl acetate extracts have been used for other Mallotus species, such as Mallotus repandus and Mallotus barbatus, to obtain compounds with various biological activities.

Acetone Extracts : Acetone extracts of Mallotus philippensis fruits have been noted to contain mallotophilippens (A, B, C, D, and E), which include this compound. nih.gov Acetone is considered a suitable solvent for extracting natural antioxidants from M. philippensis fruits. Extraction with 70% aqueous acetone has also been used for Mallotus japonicus.

Other solvents like ethanol and hexane (B92381) are also utilized in the initial extraction or subsequent fractionation processes for Mallotus species. nih.gov For example, ethanol extraction (cold percolation) of M. philippensis pericarp is a reported method. nih.gov

Chromatographic Purification Strategies

Following crude extraction, chromatographic techniques are essential for separating and purifying individual compounds like this compound from the complex mixture of plant extracts.

Column Chromatography (CC)

Column chromatography is a fundamental purification strategy. For Mallotus philippensis extracts, repeated column chromatography on silica (B1680970) gel is commonly employed. Elution systems typically involve mixtures of solvents with increasing polarity, such as ethyl acetate in petroleum ether, to separate compounds based on their differential affinities for the stationary and mobile phases. nih.gov This technique is broadly applied across the Mallotus genus for the isolation and purification of various chemical constituents.

Table 2: Common Extraction Solvents and Chromatographic Materials for Mallotus Compounds

| Extraction Solvent(s) | Chromatographic Stationary Phase | Common Elution Systems |

| Methanol, Acetone | Silica gel | Ethyl acetate in petroleum ether |

| Ethyl Acetate | Silica gel | Hexane-ethyl acetate mixtures |

| Ethanol | Silica gel, Sephadex LH-20 | Ethanol, Acetone-water |

High-Performance Liquid Chromatography (HPLC)frontiersin.orgresearchgate.netucl.ac.betci-thaijo.orgsielc.comnih.govclockss.org

For instance, HPLC has been utilized to analyze the constituents of Mallotus oppositifolius extracts, separating various phytochemicals with retention times ranging from 2.5 to 23 minutes under specific conditions. A TSKgel C18 column (150 mm × 4.6 mm, 3 µm diameter) with a mobile phase of 0.1% phosphoric acid in methanol (95%:5%) at a flow rate of 0.7 mL/min and a UV detection wavelength of 300 nm has been reported for such analyses frontiersin.org. Another HPLC method for Mallotus oppositifolius used a C18 column with a solvent gradient of water-methanol [21 from previous search]. In the context of Mallotus philippinensis, reversed-phase HPLC chromatograms have shown various peaks, with a dominant peak at 12.45 min for bark extracts and a main phenolic compound from fruits at 41.35 min researchgate.net. The detection wavelength often varies depending on the compounds of interest, with 280 nm being used for phenolic compounds researchgate.net. While HPLC is a key tool in the isolation and characterization of this compound, specific retention time data for this compound (the prenylated dimeric phloroglucinol) itself are typically detailed in the supplementary information of original research publications [15 from previous search], which is not available in the provided search results.

Ultra-Performance Liquid Chromatography (UPLC)frontiersin.orgresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced resolution and faster analysis times compared to conventional HPLC. This technique, often coupled with photodiode array (PDA) detection and electrospray ionization mass spectrometry (ESI-MS), is used for chemical fingerprint analysis in extracts of Mallotus philippinensis frontiersin.org.

A rapid UPLC method for Mallotus philippinensis extracts employs a Waters ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) maintained at 25°C. The mobile phase typically consists of 0.1% (v/v) formic acid in water (A) and acetonitrile (B52724) (B), utilizing a gradient elution program. A common gradient includes 50-90% B from 0-1.5 min, 90% B from 1.5-3.5 min, and a return to 50% B from 3.5-4.5 min, with a flow rate of 0.4 mL/min and an injection volume of 5 µL frontiersin.org. This UPLC-PDA-ESI-MS approach allows for the establishment of characteristic fingerprints and the identification of various peaks by comparing retention times, λ max (nm), and MS spectra with literature data frontiersin.org. While UPLC is instrumental in the analysis of Mallotus extracts, specific UPLC parameters and retention times for this compound are not explicitly detailed in the provided search results.

Thin-Layer Chromatography (TLC), including Preparative TLCplos.orgualberta.caakjournals.comucl.ac.be

Thin-Layer Chromatography (TLC) is a versatile and rapid separation technique used for preliminary phytochemical screening, purity assessment, and monitoring reaction progress [9, 20 from previous search]. Both analytical and preparative TLC are applied in the study of Mallotus compounds.

Analytical TLC is often performed on precoated silica gel plates (e.g., silica gel 60 F254) ucl.ac.be. Detection of compounds on TLC plates can be achieved by spraying with various reagents (e.g., 10% sulfuric acid, sulfuric anisaldehyde, phosphomolybdic acid, fast blue salt B, NP/PEG, or Dragendorff) followed by heating ucl.ac.be. Rf (retardation factor) values, which represent the ratio of the distance traveled by the compound to the distance traveled by the solvent front, are used for tentative identification and comparison [9, 20 from previous search]. For example, HPTLC studies on Mallotus repandus have identified species-specific bands with Rf values such as 0.08, 0.26, 0.68, and 0.72 using a toluene:acetone:formic acid mixture (5:4:0.5, v/v/v) as the mobile phase plos.org. Bergenin (B1666849), a compound from Mallotus philippinensis, has an Rf value of 0.49 ± 0.02 using ethyl acetate–methanol–acetic acid–formic acid (8:1:0.5:0.5% v/v) as the mobile phase akjournals.com.

Preparative TLC is employed for the purification of isolated compounds. In this process, after development, bands corresponding to compounds are scraped off based on their UV absorbance (e.g., at 254 nm and 366 nm) and Rf values obtained from analytical TLC. The scraped material is then washed with suitable solvents to recover the purified compound ucl.ac.be. Preparative TLC has been used for the final purification of compounds isolated from Mallotus philippinensis fruits [17 from previous search]. Specific Rf values for this compound are not provided in the search results.

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of complex natural products like this compound. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)clockss.orgucl.ac.beresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a cornerstone in the structural elucidation of natural products. For compounds from Mallotus species, 1D NMR (¹H NMR and ¹³C NMR) provides information on the number and types of protons and carbons, respectively, while 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) reveal connectivity and spatial relationships between atoms [12, 16, 20 from previous search, 21 from previous search].

The structures of new compounds isolated from various Mallotus species, such as gallic acid glycosides from Mallotus plicatus and cycloartane (B1207475) derivatives from Mallotus macrostachyus, have been elucidated through extensive analysis of their 1D and 2D NMR spectral properties clockss.orgresearchgate.net. Although this compound (2d) is a well-characterized compound, specific numerical data for its ¹H and ¹³C NMR chemical shifts and coupling constants are typically presented in detailed tables within the supplementary information of the original research articles [15 from previous search]. These detailed NMR data are crucial for confirming the prenylated dimeric phloroglucinol structure of this compound.

Mass Spectrometry (MS), including Electrospray Ionization Mass Spectrometry (ESI-MS) and LC-MSfrontiersin.orgtci-thaijo.orgclockss.orgacs.orgmdpi.comresearchgate.net

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide structural information through fragmentation patterns. Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed in the analysis of Mallotus compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy [12, 14, 25 from previous search, 26 from previous search, 27 from previous search]

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to detect the presence of chromophores within a molecule and to determine its maximum absorption wavelengths (λmax). This technique is valuable for the initial characterization of compounds and for monitoring their presence during chromatographic separations.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique employed in the characterization of organic compounds, providing insights into the functional groups present within a molecule. For this compound, IR spectroscopic data has been acquired as part of its comprehensive characterization acs.orgthieme-connect.com. These detailed IR spectra, which typically show absorption bands corresponding to various functional groups like hydroxyl (-OH) and carbonyl (C=O) stretching vibrations, are available in the supporting information of the original research publications acs.orgthieme-connect.com. The presence of hydroxyl and carboxyl groups is characteristic of many compounds isolated from Mallotus species, with absorption bands often observed in the 3400-3500 cm⁻¹ range for hydroxyl and around 1680-1700 cm⁻¹ for carboxyl groups academicjournals.org.

Optical Rotation Measurements

Optical rotation measurements are fundamental for determining the stereochemical properties of chiral compounds. For this compound, optical rotation measurements were performed using a polarimeter, such as a JASCO P-1020 polarimeter thieme-connect.com. The specific optical rotation data for this compound (2d) is typically reported in the supplementary information accompanying its primary isolation and characterization studies acs.orgthieme-connect.com. For instance, in studies of other compounds isolated from Mallotus philippinensis, such as compound 11 (4′-hydroxyisorottlerin), a negative specific rotation ([α]D²⁶ -12.11 (c 0.6, chloroform)) was observed, which was consistent with the α orientation of a specific group within its structure thieme-connect.com. While specific numerical values for this compound's optical rotation are not directly available in the provided snippets, the methodology confirms that such measurements are integral to its complete structural characterization.

Note on Data Tables: Due to the nature of the provided search results, specific numerical data for the IR absorption bands and optical rotation values of this compound are primarily located in the supplementary information of the cited research papers acs.orgthieme-connect.com, which cannot be directly accessed. Therefore, interactive data tables with these specific values cannot be generated within this article.

Chemical Synthesis and Derivatization Strategies for Mallotus B

Semisynthesis of Mallotus B from Precursors

The semisynthesis of this compound primarily leverages the structural similarities and availability of other natural products, notably Rottlerin (B1679580).

Base-Mediated Intramolecular Rearrangement of Rottlerin

A significant method for obtaining this compound involves the semisynthetic preparation from Rottlerin, a major constituent also found in Mallotus philippensis. This transformation occurs via a base-mediated intramolecular rearrangement of Rottlerin ctdbase.orgsid.irnih.gov. During this reaction, the homodimer "rottlerone" is also formed as a byproduct ctdbase.orgsid.irnih.gov. This approach provides a practical route to this compound, especially given the natural abundance of Rottlerin.

Total Synthesis Efforts and Related Methodologies

While direct total synthesis reports for this compound are less common, significant advancements have been made in the total synthesis of structurally related phloroglucinol (B13840) derivatives, offering insights into potential strategies applicable to this compound.

Strategies Applied to Related Phloroglucinol Derivatives (e.g., Rottlerin, Mallotusinin)

Mallotusinin (PubChem CID: 514180) The total synthesis of Mallotusinin, a complex ellagitannin, has been successfully described. This synthesis is characterized by the construction of a tetrahydroxydibenzofuranoyl (THDBF) bridge between the 2-oxygen and 4-oxygen of glucose on corilagin, alongside a 3,6-O-(R)-hexahydroxydiphenoyl (HHDP) bridge. Key features of its total synthesis include:

Improvements to previously reported methods for synthesizing corilagin, which serves as a crucial precursor.

Establishment of the THDBF skeleton through an unusual intramolecular SNAr (Shorter Nucleophilic Aromatic Substitution) reaction of an HHDP analogue.

Application of a two-step bislactonization strategy for the construction of the HHDP bridge into the 2,4-O-THDBF bridge.

Oxidative phenol (B47542) coupling of 1,2,4-orthoacetyl-3,6-di-(4-O-benzylgalloyl)-α-D-glucopyranose and the orthoester cleavage of the coupling product are critical reactions for the improved synthesis of corilagin, ensuring an adequate supply of the necessary precursor for Mallotusinin synthesis.

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound or related compounds often focuses on modifying specific functional groups to explore new chemical entities.

Derivatization based on the α,β-Unsaturated Carbonyl Moiety (e.g., from Malloapelta B)

The α,β-unsaturated carbonyl moiety is a versatile functional group for chemical derivatization due to its reactivity towards various reagents. For Malloapelta B, a related compound possessing this motif, structural variations based on the α,β-unsaturated carbonyl unit have been explored. Reduction reactions, such as catalytic hydrogenation, sodium borohydride, and lithium aluminum hydride, have been employed to modify this moiety in Malloapelta B, leading to the generation of different derivatives. For instance, catalytic hydrogenation of Malloapelta B at 30 psi or 15 psi of H2 gas yielded 8-butyl-5,7-dimethoxy-2,2-dimethylchroman and 1-(5,7-dimethoxy-2,2-dimethylchroman-8-yl)butan-1-one, respectively.

Electro-organic Synthesis Approaches for Bibenzopyran Derivatives (e.g., from Malloapelta B)

Electro-organic synthesis offers a sustainable and selective approach for the creation of organic compounds, including bibenzopyran derivatives. A novel bibenzopyran derivative, named "bimalloapelta," was synthesized through the electro-oxidation of Malloapelta B using cyclic voltammetry. The reaction was conducted in acetonitrile (B52724) with 0.1 M LiClO4 serving as the supporting electrolyte. The proposed mechanism for this electro-organic oxidation involves Malloapelta B transferring an electron to form a corresponding cation radical, which is subsequently oxidized further. This method highlights the utility of electrochemical techniques in selectively modifying complex natural products to yield new bibenzopyran structures.

Mechanistic Investigations of Biological Activities of Mallotus B

Cellular Cytotoxicity and Antiproliferative Effects

Mallotus B exhibits significant cellular cytotoxicity and antiproliferative properties against various cancer cell lines, influencing cell cycle progression and inducing apoptosis.

Cytotoxicity against Specific Cancer Cell Lines

This compound (often referred to as 2d in research) has been evaluated for its cytotoxic potential against a panel of human cancer cell lines, including HEPG2 (hepatocellular carcinoma), Colo205 (colorectal adenocarcinoma), MIAPaCa-2 (pancreatic adenocarcinoma), PC-3 (prostate cancer), and HL-60 (acute promyelocytic leukemia) cells. nih.govbidd.group36.112.1836.112.18researchgate.net

Detailed research findings indicate that this compound demonstrates cytotoxicity against MIAPaCa-2 and HL-60 cell lines. The half-maximal inhibitory concentration (IC50) values for these cell lines are presented in Table 1. While this compound was evaluated against HEPG2, Colo205, and PC-3 cells, specific IC50 values for this compound on these cell lines were not directly reported in the provided research. nih.govbidd.group36.112.1836.112.18researchgate.net

Table 1: Cytotoxicity of this compound against Specific Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MIAPaCa-2 | Pancreatic adenocarcinoma | 9 |

| HL-60 | Acute promyelocytic leukemia | 16 |

Modulation of Cell Cycle Progression

Investigations into the cellular mechanisms of this compound reveal its ability to modulate cell cycle progression in cancer cells. Microscopic studies conducted on HL-60 cells demonstrated that this compound induces cell cycle arrest specifically at the G1 phase. This arrest is also associated with observations of defective cell division in these cells. nih.govbidd.groupresearchgate.netnih.gov

Induction of Apoptosis and Associated Morphological Changes in Cancer Cells

A key mechanism underlying the cytotoxic effects of this compound is its capacity to induce apoptosis, or programmed cell death, in cancer cells. Evidence for this induction comes from distinct changes observed in the morphology of treated cancer cells, particularly HL-60 cells. These morphological alterations are characteristic indicators of apoptotic processes. nih.govbidd.groupresearchgate.netnih.gov

Growth Inhibition of Specific Cell Lines

Beyond this compound, related compounds isolated from Mallotus species have also demonstrated growth inhibitory effects on specific cell lines. For instance, 4′-hydroxyrottlerin, a compound derived from Mallotus philippinensis fruit extract, exhibited significant growth inhibition against Thp-1 (human monocytic leukemia) cell lines. At a concentration of 100 µg/mL, 4′-hydroxyrottlerin showed 54% growth inhibition of Thp-1 cells. nih.gov

Anti-inflammatory Mechanisms

The Mallotus genus is also recognized for compounds possessing anti-inflammatory properties, with mechanistic studies shedding light on their modes of action.

Inhibition of NF-κB Activation

Malloapelta B, a natural compound isolated from Mallotus apelta Muell-Arg, has been identified as a potent inhibitor of nuclear factor-kappa B (NF-κB) activation. NF-κB is a crucial transcription factor involved in regulating numerous genes associated with immune, inflammatory, and anti-apoptotic responses.

Malloapelta B suppresses NF-κB activation by inhibiting the activation of IκB kinase (IKK). This inhibition, in turn, blocks the phosphorylation and subsequent degradation of IκBα (inhibitor of NF-κB alpha), which is essential for NF-κB to translocate to the nucleus. Consequently, the nuclear translocation and DNA-binding activity of the p65 subunit of NF-κB are suppressed. The inhibitory effect of Malloapelta B on NF-κB activation has an IC50 value of 5.0 μM.

The suppression of NF-κB by Malloapelta B leads to the downregulation of target genes involved in inflammation and proliferation. Specifically, Malloapelta B has been shown to downregulate genes contributing to inflammatory mechanisms, including tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-1β.

Molecular Targets and Signaling Pathways

Autophagy Induction Mechanisms

While direct comprehensive studies detailing the specific autophagy induction mechanisms of this compound are limited in the provided literature, its semisynthesis from rottlerin (B1679580) offers insights into potential related activities. Rottlerin, a compound found in Mallotus philippinensis, is known to induce autophagy through various mechanisms. Research indicates that rottlerin can activate autophagy by upregulating key proteins involved in the autophagic process, including LC3, Beclin-1, and Atg12. Furthermore, rottlerin's autophagy-inducing effects are associated with the suppression of phosphorylated Akt and mTOR signaling pathways. These findings suggest that this compound, given its structural relationship and derivation from rottlerin, may share similar autophagy-modulating properties, warranting further direct investigation.

Regulation of Caspase Cascades in Apoptosis

This compound has been reported to induce apoptosis in various cancer cell lines, such as MIAPaCa-2 and HL-60 cells. Apoptosis, or programmed cell death, is a fundamental biological process regulated by a family of cysteine proteases known as caspases. Caspases are initially synthesized as inactive precursors (pro-caspases) and become activated through proteolytic cleavage in response to apoptotic signals.

The caspase cascade typically involves two main groups: initiator caspases (e.g., caspase-2, -8, -9, -10) and executioner caspases (e.g., caspase-3, -6, -7). Initiator caspases, upon activation, cleave and activate the executioner caspases, leading to widespread protein degradation and the characteristic features of apoptosis, such as DNA fragmentation. The intrinsic (mitochondrial) pathway of apoptosis is regulated by the Bcl-2 protein family and involves the release of cytochrome c from mitochondria, which then activates caspase-9, subsequently leading to the activation of executioner caspases like caspase-3. The extrinsic (death receptor) pathway involves the activation of initiator caspases like caspase-8.

While this compound is known to induce apoptosis, specific detailed research findings on its direct regulation of individual caspase cascades (e.g., which specific caspases it activates or inhibits) are not extensively provided in the current literature. However, its apoptosis-inducing activity implies an interaction with these critical proteolytic pathways.

Wnt/β-catenin Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway is a crucial cellular pathway involved in various biological processes, including cell proliferation, differentiation, and embryonic development. Its aberrant activation is frequently associated with tumorigenesis.

Research indicates that extracts from Mallotus oblongifolius can modulate the Wnt/β-catenin signaling pathway. These extracts have been shown to activate the Wnt/β-catenin pathway, leading to the proliferation of neural stem cells and an increase in the protein expression levels of β-catenin and CyclinD1. This activation involves the inhibition of the GSK-3β–Axin–APC complex, which typically degrades β-catenin, thereby allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus to promote the expression of proliferating genes.

In contrast, rottlerin, the precursor for this compound, has been reported to block the Wnt/β-catenin signaling pathway in certain cancers, including colorectal, prostate, and breast cancers. This highlights a complex interplay of compounds within the Mallotus genus and their effects on this pathway. While Mallotus oblongifolius extracts activate the pathway, rottlerin, from which this compound is derived, acts as an inhibitor. Direct detailed studies on the specific modulation of the Wnt/β-catenin pathway by this compound itself are not extensively documented in the provided information.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical features of a compound contribute to its biological effects.

Identification of Key Structural Moieties for Biological Activity

For Malloapelta B, a related compound, the α,β-unsaturated carbonyl group has been identified as a key structural moiety critical for its inhibitory activity against NF-κB activation. Structural modifications or reductions of this α,β-unsaturated carbonyl motif significantly reduced or abolished its activity. This functional group is known to act as a Michael acceptor, allowing interaction with nucleophilic groups in biological targets, such as thiol groups in enzymes, which can lead to inhibitory activity.

For this compound (Mallotophenone), SAR studies have also been conducted, particularly in the context of its inhibitory activity against PDE5. These studies indicated that specific amino acid residues, including Tyr612, Asp764, Gln817, and Phe820 within the binding pocket of PDE5, play important roles in its interaction and inhibitory activity. This compound is a dimeric phloroglucinol (B13840), and its structure contains multiple carbonyl groups. Given that this compound is semisynthesized from rottlerin, which is a chalcone (B49325) derivative featuring an α,β-unsaturated carbonyl system, it is plausible that similar reactive moieties or their derivatives contribute to this compound's diverse biological activities.

Table 1: Summary of Key Biological Activities and Related Structural Features

| Compound Name (or related) | Biological Activity | Key Structural Moiety/Mechanism | Reference |

| This compound (Mallotophenone) | Apoptosis Induction | Implied involvement in caspase pathways | |

| This compound (Mallotophenone) | PDE5 Inhibition | Interaction with Tyr612, Asp764, Gln817, Phe820 in PDE5 binding pocket | |

| Rottlerin (precursor of this compound) | Autophagy Induction | Upregulation of LC3, Beclin-1, Atg12; suppression of Akt/mTOR signaling | |

| Rottlerin (precursor of this compound) | Apoptosis Induction | General apoptosis induction, modulates Wnt/β-catenin | |

| Rottlerin (precursor of this compound) | Wnt/β-catenin Modulation | Blocks the Wnt/β-catenin signaling pathway | |

| Mallotus oblongifolius extracts | Wnt/β-catenin Modulation | Activates Wnt/β-catenin pathway, promotes neural stem cell proliferation | |

| Malloapelta B | NF-κB Inhibition | α,β-unsaturated carbonyl group |

Advanced Research Methodologies and Computational Approaches for Mallotus B Research

Analytical Fingerprinting for Quality Control and Research

Analytical fingerprinting techniques provide comprehensive chemical profiles of complex samples, serving as invaluable tools for quality control, authentication, and the identification of active constituents in Mallotus extracts.

Ultra-Performance Liquid Chromatography coupled with Photodiode Array detection and Electrospray Ionization Mass Spectrometry (UPLC-PDA-ESI-MS) has emerged as a powerful technique for the chemical fingerprinting of Mallotus extracts, such as those from Mallotus philippinensis nih.govnih.govwikipedia.orgguidetomalariapharmacology.org. This method offers several advantages, including short analysis times, high throughput, enhanced resolution, and superior sensitivity, making it highly effective for profiling complex chemical mixtures nih.govwikipedia.org.

In studies focusing on Mallotus philippinensis, UPLC-PDA-ESI-MS characteristic fingerprints have been successfully established. For instance, research identified 7 characteristic peaks along with 5 unknown peaks within a 4.5-minute analysis window by comparing retention times, maximum absorption wavelengths (λmax), and mass spectrometry (MS) spectra with existing literature data nih.govnih.govwikipedia.org. This demonstrates the method's utility for the identification and quality control of Mallotus species nih.govnih.govwikipedia.orgguidetomalariapharmacology.org. The UPLC-PDA-ESI-MS approach is particularly adept at separating and qualifying individual phytoconstituents, thereby generating a distinctive fingerprint profile essential for quality monitoring wikipedia.org.

| Peak Number | Retention Time (min) | λmax (nm) | Identification Status | Source |

|---|---|---|---|---|

| 1 | (Unknown) | (Unknown) | Unknown | nih.govnih.govwikipedia.org |

| 2 | (Identified) | (Identified) | Characteristic | nih.govnih.govwikipedia.org |

| 3 | (Identified) | (Identified) | Characteristic | nih.govnih.govwikipedia.org |

| 4 | (Identified) | (Identified) | Characteristic | nih.govnih.govwikipedia.org |

| 5 | (Unknown) | (Unknown) | Unknown | nih.govnih.govwikipedia.org |

| 6 | (Unknown) | (Unknown) | Unknown | nih.govnih.govwikipedia.org |

| 7 | (Identified) | (Identified) | Characteristic | nih.govnih.govwikipedia.org |

| 8 | (Identified) | (Identified) | Characteristic | nih.govnih.govwikipedia.org |

| 9 | (Unknown) | (Unknown) | Unknown | nih.govnih.govwikipedia.org |

| 10 | (Identified) | (Identified) | Characteristic | nih.govnih.govwikipedia.org |

| 11 | (Identified) | (Identified) | Characteristic | nih.govnih.govwikipedia.org |

| 12 | (Unknown) | (Unknown) | Unknown | nih.govnih.govwikipedia.org |

High-Performance Liquid Chromatography (HPLC) fingerprinting, when integrated with chemometric techniques, provides a robust methodology for the quality assessment and control of Mallotus species thegoodscentscompany.com. This combined approach is vital for verifying the authenticity and stability of herbal samples, particularly for species used in traditional medicine.

Researchers have developed HPLC fingerprints of varying lengths (e.g., 60, 35, and 22.5 minutes) for numerous Mallotus extracts derived from different species, origins, and collection times. The complexity of these chromatographic profiles often necessitates the use of multivariate calibration techniques to link the fingerprint data to specific biological activities, such as antioxidant capacity thegoodscentscompany.com.

Chemometric methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are commonly employed. PCA helps in reducing the dimensionality of chromatographic data while explaining the variation within the profiles, allowing for the grouping and classification of samples. PLS, on the other hand, is a multivariate regression technique that correlates the variation in chromatographic profiles with observed biological activities, enabling the identification of peaks potentially responsible for a given activity thegoodscentscompany.com. Orthogonal Projections to Latent Structures (O-PLS) has been highlighted as a particularly effective technique for indicating potential antioxidant compounds in Mallotus extracts due to its simplicity and reproducibility thegoodscentscompany.com. Data preprocessing steps, including column centering, normalization, and standard normal variate (SNV), are critical to optimize the results of chemometric analyses.

Computational and In Silico Methodologies

Computational and in silico approaches play an increasingly significant role in understanding the interactions of natural compounds, including those from Mallotus species, with biological targets.

Molecular docking simulations are powerful computational tools used to predict the binding affinity and interaction modes between a ligand (e.g., a natural compound like Mallotus B or its derivatives) and a target protein. These simulations provide insights into the structural determinants governing ligand-target interactions.

For instance, studies involving Rottlerin (B1679580), a compound from which "this compound (2d)" is semisynthesized, have utilized molecular docking to investigate its interaction with tyrosinase. The results suggested that Rottlerin possesses a high binding affinity for the active site pocket of tyrosinase. Furthermore, subsequent simulation studies, such as molecular dynamics, have corroborated these findings, demonstrating that the formation of hydrogen bonds between the inhibitor and tyrosinase contributes to the stability of the enzyme-ligand complex. Such computational analyses are crucial for elucidating the mechanisms of action of Mallotus constituents at a molecular level.

Multivariate Data Analysis (MVA) techniques are indispensable in phytochemical research, particularly for handling the complex datasets generated from chromatographic fingerprints and biological assays of Mallotus species thegoodscentscompany.com. These methods allow researchers to extract meaningful information, classify samples, and correlate chemical profiles with observed biological activities.

Key MVA techniques applied in this field include Principal Component Analysis (PCA) and Partial Least Squares (PLS) thegoodscentscompany.com. PCA is primarily used for dimension reduction and visualizing the inherent variability within chromatographic datasets, grouping different samples based on their chemical composition. PLS, on the other hand, is a regression method that builds a predictive model to correlate the chemical fingerprint data (X-variables) with biological activity data (Y-variables). This allows for the identification of specific peaks or compounds within the complex mixture that are potentially responsible for a particular pharmacological effect thegoodscentscompany.com.

The application of MVA techniques, such as PCA and PLS, combined with chromatographic fingerprints, has been instrumental in evaluating the cytotoxic activity of Mallotus extracts and indicating peaks potentially responsible for this activity. These methods facilitate a comprehensive understanding of the relationship between the chemical composition of Mallotus species and their observed biological properties.

Compound Names and PubChem CIDs

Future Research Directions and Translational Perspectives for Mallotus B

Elucidation of Unidentified Molecular Targets and Complex Signaling Pathway Interactions

Initial research has shown that Mallotus B induces apoptosis and causes cell cycle arrest at the G1 phase in specific cancer cells. nih.gov While these downstream effects are significant, the precise upstream molecular targets remain largely unidentified. Future research must prioritize the deconvolution of its mechanism of action. Identifying the direct binding proteins and initial molecular targets of this compound is paramount. Techniques such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA) could be employed to isolate and identify these targets.

Furthermore, the broader impact on complex signaling networks needs comprehensive investigation. While its precursor, Rottlerin (B1679580), is known to regulate multiple signaling pathways, the specific pathways modulated by this compound are not well-defined. sid.ir In silico docking studies on related compounds from Mallotus philippensis suggest potential interactions with pathways crucial for cell survival and inflammation, such as NF-κB and Wnt/β-catenin. nih.govmdpi.com Future studies should explore whether this compound interacts with these or other key oncogenic pathways, including the PI3K/AKT/mTOR and MAPK signaling cascades, to understand the full spectrum of its cellular effects.

Development of Novel and Efficient Synthetic Routes for Industrial-Scale Production

Currently, the primary reported method for obtaining this compound is a semi-synthesis involving a base-mediated intramolecular rearrangement of Rottlerin, a major natural constituent of M. philippensis. nih.gov This reliance on a natural precursor presents significant challenges for scalability and sustainable production, as it is subject to the variability of plant sourcing and extraction yields.

A critical future direction is the development of a de novo total synthesis of this compound. A robust and efficient total synthetic route would not only ensure a consistent and scalable supply for extensive preclinical and potential clinical studies but also provide a chemical framework for generating novel analogs. sid.ir Research should focus on creating a cost-effective, high-yield, and stereocontrolled synthesis suitable for industrial-scale production, thereby removing the dependency on botanical sources.

Rational Design and Synthesis of this compound Analogs with Enhanced Bioactivity and Selectivity

While this compound has shown promising cytotoxicity, the development of analogs is a crucial step toward creating a viable therapeutic agent. nih.gov There are currently no published reports on the synthesis of this compound analogs. Future efforts should focus on the rational design and synthesis of a library of derivatives to explore structure-activity relationships (SAR).

Key areas for chemical modification could include alterations to the prenyl groups, modification of the phloroglucinol (B13840) cores, or changes to the linker region. These modifications would aim to achieve several key objectives:

Enhanced Potency: To develop analogs with lower IC₅₀ values against target cancer cells.

Increased Selectivity: To design compounds that are more cytotoxic to cancer cells than to non-cancerous cells, thereby widening the therapeutic window.

Improved Pharmacokinetic Properties: To optimize absorption, distribution, metabolism, and excretion (ADME) profiles for better in vivo performance.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Biological Profiling

To gain a holistic understanding of the cellular impact of this compound, the integration of advanced "omics" technologies is essential. Currently, no specific omics studies have been published on this compound. Future research should leverage these platforms to create a comprehensive biological profile of the compound's activity. mdpi.comnih.gov

Proteomics: Global proteomic and phosphoproteomic analyses can provide an unbiased view of the signaling pathways perturbed by this compound, confirming expected targets and revealing novel mechanisms of action or off-target effects.

Metabolomics: Untargeted metabolomic profiling can identify metabolic pathways that are significantly altered upon treatment with this compound. researchgate.net This could uncover metabolic vulnerabilities in cancer cells that are exploited by the compound and provide biomarkers for monitoring treatment response.

Transcriptomics: RNA sequencing (RNA-seq) can reveal changes in gene expression profiles induced by this compound, offering insights into the transcriptional regulation underlying its observed phenotypic effects.

These multi-omics datasets can be integrated to build a comprehensive network model of the compound's mechanism of action, accelerating its development and identifying potential combination therapy strategies. nih.gov

Pre-clinical Evaluation in Diverse In Vitro and In Vivo Disease Models to Validate Therapeutic Potential

The initial biological evaluation of this compound has been limited to a small panel of human cancer cell lines. nih.gov These studies demonstrated notable cytotoxic activity, particularly against pancreatic cancer (MIAPaCa-2) and leukemia (HL-60) cell lines. nih.gov

| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |

|---|---|---|---|

| MIAPaCa-2 | Pancreatic Cancer | 9 | nih.gov |

| HL-60 | Promyelocytic Leukemia | 16 | nih.gov |

| HEPG2 | Liver Cancer | >50 | nih.gov |

| Colo205 | Colon Cancer | >50 | nih.gov |

| PC-3 | Prostate Cancer | >50 | nih.gov |

Future research must expand this evaluation. The in vitro testing should be broadened to include a more diverse range of cancer cell lines, including those from different subtypes of pancreatic and hematological malignancies, as well as 3D organoid models that better mimic tumor microenvironments.

Mechanistic Studies on the Interplay of this compound with Cellular Homeostasis and Stress Responses

The ability of this compound to induce apoptosis and cell cycle arrest indicates that it fundamentally disrupts the homeostatic balance of cancer cells. nih.gov Apoptosis is a critical process for removing damaged or stressed cells to maintain tissue health. Future mechanistic studies should delve deeper into how this compound triggers these outcomes.

Investigations should focus on its interaction with key regulators of cellular homeostasis and stress. For example, research could explore its effect on the endoplasmic reticulum (ER) stress pathway and the unfolded protein response (UPR), as these are intricately linked to apoptosis. nih.gov Additionally, examining the role of this compound in modulating cellular redox balance and inducing oxidative stress could provide further mechanistic insights. Understanding the interplay between this compound and pathways like autophagy—a cellular recycling process that can either promote survival or cell death—will be vital to fully comprehend its therapeutic potential and to identify patient populations most likely to respond to treatment.

Q & A

Basic Research Questions

Q. What methodologies are commonly used to isolate and characterize Mallotus B from plant sources?

- Methodological Answer : this compound isolation typically involves solvent extraction (e.g., ethanol, hexane) followed by chromatographic techniques such as column chromatography or HPLC for purification. Characterization employs spectroscopic methods like NMR and mass spectrometry to confirm molecular structure. For reproducibility, ensure purity is validated via techniques like TLC or HPLC-DAD, referencing established protocols for phytochemical isolation .

Q. How are the pharmacological activities of this compound validated in preclinical studies?

- Methodological Answer : Preclinical validation uses in vitro assays (e.g., enzyme inhibition for anti-inflammatory activity) and in vivo models (e.g., rodent studies for toxicity and efficacy). Standardize dose ranges using body surface area calculations and include positive/negative controls. For example, anti-microbial assays should follow CLSI guidelines, with MIC values reported in triplicate .

Q. What criteria should guide the selection of this compound studies for systematic reviews?

- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to filter studies. Include peer-reviewed articles with quantitative data, exclude non-experimental studies, and assess bias via tools like Cochrane Risk of Bias Tool. Document inclusion/exclusion criteria transparently, as demonstrated in ethnomedicinal reviews of Mallotus species .

Advanced Research Questions

Q. How can researchers optimize RNA-seq workflows to study this compound's effects on plant-virus interactions?

- Methodological Answer : Use high-throughput RNA-seq with ≥30x coverage for transcriptome profiling. Include biological replicates (n=3–5) to account for variability. For viral RNA detection (e.g., Mallotus japonicus virus B), employ read mapping tools like Bowtie2 and validate findings via qPCR. Tissue-specific RNA extraction protocols (e.g., phloem-rich samples) enhance relevance, as shown in polerovirus studies .

Q. What experimental designs are effective for analyzing synergistic interactions between this compound and conventional therapeutics?

- Methodological Answer : Apply factorial design (e.g., 2×2 matrix) to test combinations. Calculate combination indices (CI) using the Chou-Talalay method, where CI <1 indicates synergy. Use in silico molecular docking to predict binding affinities and validate with isobolographic analysis. Ensure dose-response curves are generated for single agents and combinations .

Q. How should contradictions in this compound’s bioactivity data be resolved across studies?

- Methodological Answer : Conduct meta-analysis using PRISMA guidelines to aggregate data from heterogeneous studies. Stratify by variables like extraction solvent, dosage, and model system. Apply statistical tests (e.g., Cochran’s Q) to assess heterogeneity. For irreconcilable results, propose hypotheses such as matrix interference or species-specific metabolic differences .

Q. What advanced statistical methods are suitable for longitudinal studies on this compound’s ecological impact?

- Methodological Answer : Use mixed-effects models to account for temporal and spatial variability. For population dynamics (e.g., Mallotus villosus fisheries), integrate time-series analysis with environmental covariates (temperature, pH). Bayesian hierarchical models improve robustness in sparse datasets, as applied in capelin fecundity studies .

Data Analysis and Reporting

Q. How should researchers structure datasets for this compound studies to ensure reproducibility?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw data (e.g., NMR spectra, RNA-seq FASTQ files) in supplementary materials. Use standardized metadata templates, such as:

| Data Type | Metadata Fields | Reference |

|---|---|---|

| Phytochemical | Solvent, purity %, spectroscopic peaks | |

| Biological Activity | Model system, dosage, statistical tests |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.